5-chloro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide
Description
The compound 5-chloro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with a chlorine atom at the 5-position. Its structure comprises a thiophene-2-sulfonamide group connected via an ethyl linker to a fused imidazo[1,2-b]pyrazole moiety, which is further substituted with a furan-2-yl group.
Properties
IUPAC Name |
5-chloro-N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O3S2/c16-13-3-4-15(24-13)25(21,22)17-5-6-19-7-8-20-14(19)10-11(18-20)12-2-1-9-23-12/h1-4,7-10,17H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSNRXSNAIHVPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN3C=CN(C3=C2)CCNS(=O)(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound characterized by multiple heterocyclic rings, including furan, imidazole, and thiophene. Its structure suggests potential biological activities that are increasingly being explored in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of 5-chloro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is C15H13ClN4O3S2 with a molecular weight of approximately 396.86 g/mol. The presence of various functional groups contributes to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 5-chloro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide. Pyrazole compounds have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-chloro-N-(...) | MCF7 | 3.79 |
| 5-chloro-N-(...) | SF-268 | 12.50 |
| 5-chloro-N-(...) | NCI-H460 | 42.30 |
These results indicate that the compound exhibits promising inhibitory effects on cancer cell proliferation, particularly in breast and lung cancer models .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have been reported to possess significant antibacterial activity against various pathogens. For instance:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Staphylococcus epidermidis | 0.25 |
These findings suggest that the compound may be effective in treating infections caused by resistant bacterial strains .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, the compound exhibits anti-inflammatory effects. Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. This inhibition can lead to reduced pain and swelling in inflammatory conditions .
Case Studies
Several case studies have explored the pharmacological effects of pyrazole derivatives similar to 5-chloro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide:
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Study on Anticancer Activity :
- Researchers synthesized a series of pyrazole derivatives and tested them against multiple cancer cell lines.
- The study found that compounds with specific substitutions on the pyrazole ring showed enhanced cytotoxicity compared to others.
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Antimicrobial Evaluation :
- A comprehensive evaluation of thiazol and thiophene-bearing pyrazole derivatives revealed that certain modifications significantly increased their antibacterial potency.
-
Anti-inflammatory Effects :
- Another study demonstrated that pyrazole compounds could effectively reduce inflammation in animal models by inhibiting COX enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of sulfonamide derivatives with heterocyclic scaffolds. Below is a detailed comparison with N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS: 1795490-56-0), a structurally related analog :
| Property | 5-Chloro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide | N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
|---|---|---|
| Core Heterocycle | Thiophene (aromatic, sulfur-containing) | Pyrazole (nitrogen-containing, non-aromatic) |
| Substituents | 5-Chloro-thiophene, sulfonamide | 1,3,5-Trimethylpyrazole, sulfonamide |
| Molecular Formula | ~C₁₆H₁₅ClN₆O₃S₂ (estimated) | C₁₇H₂₀N₆O₃S |
| Molecular Weight | >450 g/mol (estimated) | 388.4 g/mol |
| Key Functional Groups | Chlorine (electron-withdrawing), sulfonamide (polar) | Methyl groups (electron-donating), sulfonamide (polar) |
| Potential Bioactivity | Hypothesized enhanced target binding due to chlorine’s electronic effects | Likely reduced metabolic clearance due to methyl groups |
Structural and Functional Insights:
- Thiophene vs. Pyrazole Core : The thiophene ring’s aromaticity and sulfur atom may improve π-π stacking interactions with biological targets compared to the pyrazole analog, which relies on hydrogen bonding via nitrogen .
- In contrast, the methyl groups in the pyrazole analog could sterically hinder binding but improve solubility.
- Sulfonamide Linker : Both compounds retain the sulfonamide group, a common pharmacophore in inhibitors targeting carbonic anhydrases or tyrosine kinases.
Research Findings and Hypotheses
Enhanced Binding Affinity : The chlorine atom’s electron-withdrawing nature may stabilize interactions with positively charged residues in enzymatic active sites.
Metabolic Stability : Increased lipophilicity from chlorine could reduce renal clearance but may elevate cytochrome P450-mediated oxidation risks.
Synthetic Challenges : Introducing chlorine to the thiophene ring likely requires stringent reaction conditions (e.g., chlorination with SOCl₂ or Cl₂ gas), compared to the milder alkylation steps used for the pyrazole analog.
Q & A
Basic: What are the key synthetic strategies for preparing 5-chloro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide?
Methodological Answer:
The synthesis involves multi-step reactions, often starting with the preparation of the imidazo[1,2-b]pyrazole core. A common approach includes:
Cyclocondensation : Reacting furan-2-carbaldehyde with hydrazine derivatives to form the pyrazole ring.
Imidazo-fusion : Using reagents like ethylenediamine or substituted amines under reflux conditions to construct the imidazo[1,2-b]pyrazole system .
Sulfonylation : Introducing the thiophene-2-sulfonamide group via nucleophilic substitution, typically using sulfonyl chlorides in anhydrous solvents (e.g., DCM or THF) with a base like triethylamine (Et3N) .
Critical Parameters : Solvent choice (DMF-H2O or EtOH), temperature (60–100°C), and stoichiometric ratios (1:1.2 for sulfonylation) significantly impact yield .
Advanced: How can computational methods optimize the synthesis and predict reactivity of intermediates?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can:
Predict Transition States : Identify energetically favorable pathways for cyclocondensation and sulfonylation steps .
Solvent Effects : Simulate polarity and solvation effects using COSMO-RS models to select optimal solvents (e.g., DMF vs. THF) .
Electronic Properties : Calculate Fukui indices to predict nucleophilic/electrophilic sites on the imidazo-pyrazole core, guiding functionalization .
Case Study : highlights ICReDD’s approach, where computational screening reduced experimental iterations by 40% in similar heterocyclic systems .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR to confirm regiochemistry of the imidazo-pyrazole ring and sulfonamide linkage .
- HPLC-MS : Assess purity (>95%) and detect byproducts (e.g., unreacted sulfonyl chloride) using C18 columns with acetonitrile/water gradients .
- X-ray Crystallography : Resolve ambiguous stereochemistry in the furan-2-yl substituent .
Advanced: How to resolve contradictions in bioactivity data across different assays?
Methodological Answer:
Contradictions may arise from:
pH-Dependent Solubility : As seen in , sulfonamide derivatives exhibit variable antimicrobial activity at pH 5.5 vs. 7.2. Adjust buffer conditions or use surfactants (e.g., Tween-80) to standardize assays .
Metabolic Stability : Use liver microsomal assays (e.g., human CYP450 isoforms) to identify degradation pathways that reduce in vivo efficacy .
Off-Target Effects : Employ kinome-wide profiling (e.g., kinase inhibition panels) to differentiate target-specific activity from promiscuity .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the thiophene-sulfonamide moiety.
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the sulfonamide group.
- Solvent Compatibility : For long-term storage in solution, use anhydrous DMSO (sealed under argon) to prevent oxidation .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Core Modifications : Synthesize analogs with substituted furans (e.g., 5-nitro-furan-2-yl) or alternative heterocycles (e.g., thiophene) to assess impact on target binding .
Side-Chain Variations : Replace the ethyl linker with propyl or cyclic amines to evaluate steric effects.
In Silico Docking : Use AutoDock Vina to model interactions with putative targets (e.g., kinases or GPCRs), prioritizing residues within 4 Å of the sulfonamide group .
Basic: How to troubleshoot low yields in the final sulfonylation step?
Methodological Answer:
Low yields (<50%) may result from:
Moisture Sensitivity : Ensure anhydrous conditions using molecular sieves or freshly distilled solvents.
Competing Side Reactions : Add sulfonyl chloride dropwise at 0°C to minimize dimerization.
Workup Optimization : Quench with ice-cold water and extract with ethyl acetate (3×) to recover unreacted starting material .
Advanced: What strategies enhance selectivity in multi-step reactions?
Methodological Answer:
Protecting Groups : Temporarily block reactive sites (e.g., NH in imidazo-pyrazole) using Boc or Fmoc groups during sulfonylation .
Catalytic Control : Use Pd/Cu catalysts for regioselective C–H functionalization of the furan ring .
Flow Chemistry : Implement segmented flow reactors to isolate intermediates and reduce cross-reactivity .
Basic: What solvents are optimal for recrystallization?
Methodological Answer:
- Ethanol/Water (7:3) : Effective for removing polar impurities (e.g., unreacted hydrazine derivatives).
- Diethyl Ether/Hexane : Induce slow crystallization for higher purity crystals .
Advanced: How to validate the compound’s mechanism of action (MOA) in cellular models?
Methodological Answer:
CRISPR-Cas9 Knockout : Generate target gene knockouts (e.g., kinases) to confirm on-target effects.
Thermal Shift Assays : Monitor protein melting shifts to identify direct binding partners .
Metabolomics : Use LC-MS-based profiling to track downstream pathway alterations (e.g., ATP depletion in cytotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
